
4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline
Overview
Description
Trifluoromethylated anilines, like the one you’re asking about, are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to an aniline. These compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethylated anilines can be challenging due to the need to selectively activate the C-F bond in the trifluoromethyl group . One common method involves the reaction of a trifluoromethylated aromatic compound with an amine .Molecular Structure Analysis
The molecular structure of trifluoromethylated anilines typically consists of a benzene ring (from the aniline) with a trifluoromethyl group and an additional functional group attached. In the case of “4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline”, the additional functional group would be a cyclohexylmethoxy group .Chemical Reactions Analysis
Trifluoromethylated anilines can undergo various chemical reactions, including those involving the activation of the C-F bond in the trifluoromethyl group . The exact reactions that “4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For trifluoromethylated anilines, these properties can include a high degree of fluorination and the presence of a polar trifluoromethyl group .Scientific Research Applications
- CTFMA serves as a valuable building block for designing new organic molecules. Researchers exploit its trifluoromethyl group to enhance drug activity or modify existing drug derivatives .
- These metal-free and catalyst-free conditions enable efficient synthesis of complex molecules, which can find applications in drug development and other chemical processes .
- By functionalizing the C–F bond, scientists can create new materials, agrochemicals, and bioactive compounds .
Organic Synthesis and Medicinal Chemistry
Visible-Light-Mediated Cycloadditions
Fluorinated Compound Synthesis
Enantioselective and Diastereoselective Reactions
Safety and Hazards
Future Directions
The study of trifluoromethylated anilines is an active area of research, particularly in the field of medicinal chemistry . Future research may lead to the development of new synthetic methods, a better understanding of their properties, and potentially new applications in pharmaceuticals and other industries.
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates, which could potentially affect various biochemical pathways .
properties
IUPAC Name |
4-(cyclohexylmethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAARRDYZUMTXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




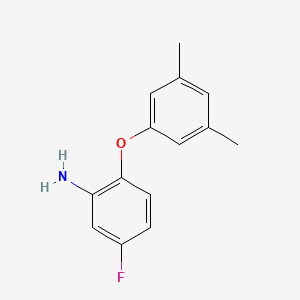
![2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine](/img/structure/B3171664.png)
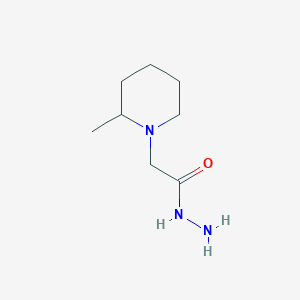
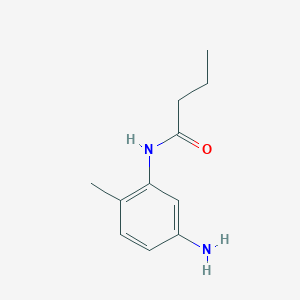

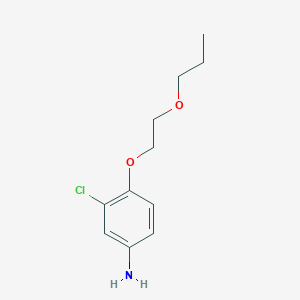

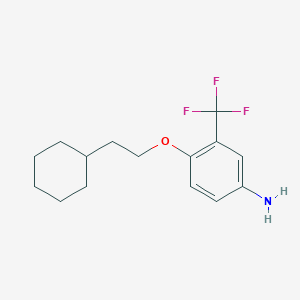
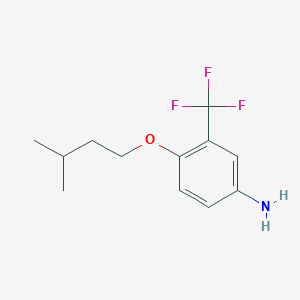
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)